Troglitazone

Content Navigation

Researchers modeling drug-induced liver injury (DILI) need a positive control that reliably replicates human hepatotoxic mechanisms. Troglitazone fills this gap with unique chromane-dependent bioactivation absent in pioglitazone/rosiglitazone. • Forms reactive o-quinone methide, causing mitochondrial dysfunction & bile acid amidation inhibition. • Potent CYP2C8/CYP2C9 inhibition (IC50 ~0.5 µM) for metabolic DDI studies. • Cell-type dependent partial PPARγ agonist for nuanced signaling research. Supplied with ≥98% purity; ready for global shipment.

CAS Number

Product Name

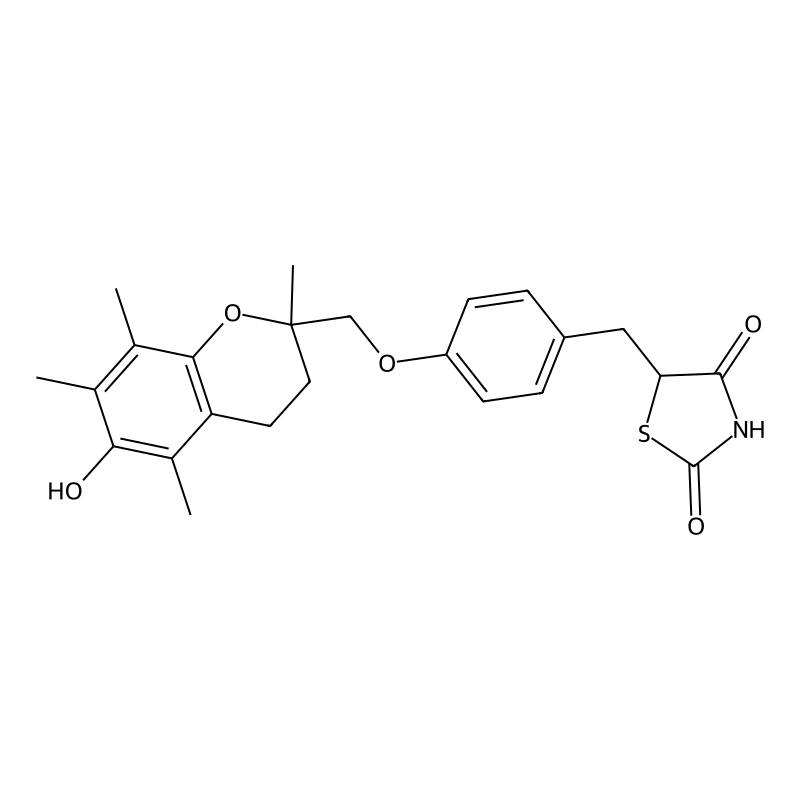

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Troglitazone is a member of the thiazolidinedione (TZD) class of compounds, which are potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). As the first TZD approved for treating type 2 diabetes, it is a well-characterized reference compound for studying insulin sensitization pathways. However, its distinct metabolic profile, which includes the formation of reactive metabolites from its chromane moiety, leads to a well-documented and comparatively high incidence of hepatotoxicity. This specific toxicological characteristic differentiates it from other glitazones and makes it a critical tool for research into drug-induced liver injury (DILI).

Research Fit

First-generation PPARγ agonist with distinct mitochondrial toxicity profile; reference for hepatotoxicity modeling and TZD comparator studies.

Unique α-tocopherol (vitamin E) moiety absent in later TZDs; supports PPARγ-independent antioxidant and off-target pathway research.

References

- [1] Tafazoli, S., Mashregi, M., & Boelsterli, U. A. (2007). Troglitazone Hepatotoxicity: Are We Getting Closer to Understanding Idiosyncratic Liver Injury?. Toxicological Sciences, 97(1), 1-3.

- [2] Riepl, B. M., et al. (2000). Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone. Molecular and Cellular Endocrinology, 162(1-2), 11-22.

- [3] Lebovitz, H. E. (2002). Differentiating members of the thiazolidinedione class: a focus on safety. Diabetes/metabolism research and reviews, 18 Suppl 2, S23-9.

- [4] Tettey, J. N., et al. (2003). Mechanisms of troglitazone hepatotoxicity. Chemical research in toxicology, 16(6), 675-681.

- [5] U.S. National Library of Medicine. (2018). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury - Pioglitazone. National Institutes of Health.

- [6] U.S. National Library of Medicine. (2018). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury - Troglitazone. National Institutes of Health.

- [7] Yoshinari, K., et al. (2017). Troglitazone Inhibits Bile Acid Amidation: A Possible Risk Factor for Liver Injury. Toxicological sciences, 158(2), 337-348.

- [8] Lalko, J., et al. (2006). A comparison of the bioactivation potentials of troglitazone, rosiglitazone, and pioglitazone using stable isotope-labeled analogues and liquid chromatography tandem mass spectrometry. Chemical research in toxicology, 19(8), 1086-1095.

- [9] Nagasaka, Y., et al. (2011). Toxic metabolite formation from troglitazone (TGZ): new insights from a DFT study. Chemical research in toxicology, 24(7), 1114-1126.

Substituting Troglitazone with other thiazolidinediones like Pioglitazone or Rosiglitazone is invalid for specific research applications due to fundamental differences in their metabolic activation and resulting toxicological profiles. While all are potent PPARγ agonists, Troglitazone's unique chromane structure is metabolized into a reactive o-quinone methide, a pathway not observed with Pioglitazone or Rosiglitazone. This specific metabolic fate is directly linked to its hepatotoxic effects, such as mitochondrial dysfunction and inhibition of bile acid amidation. Consequently, Troglitazone is procured specifically as a positive control or model compound to study mechanisms of drug-induced liver injury, a role for which Pioglitazone and Rosiglitazone are unsuitable due to their comparatively benign hepatic safety profiles.

Substitution Risk

References

- [1] Tafazoli, S., Mashregi, M., & Boelsterli, U. A. (2007). Troglitazone Hepatotoxicity: Are We Getting Closer to Understanding Idiosyncratic Liver Injury?. Toxicological Sciences, 97(1), 1-3.

- [2] Yoshinari, K., et al. (2017). Troglitazone Inhibits Bile Acid Amidation: A Possible Risk Factor for Liver Injury. Toxicological sciences, 158(2), 337-348.

- [3] U.S. National Library of Medicine. (2018). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury - Pioglitazone. National Institutes of Health.

- [4] Lalko, J., et al. (2006). A comparison of the bioactivation potentials of troglitazone, rosiglitazone, and pioglitazone using stable isotope-labeled analogues and liquid chromatography tandem mass spectrometry. Chemical research in toxicology, 19(8), 1086-1095.

- [5] Madsen, K. G., et al. (2008). Electrochemical oxidation of troglitazone: identification and characterization of the major reactive metabolite in liver microsomes. Chemical research in toxicology, 21(10), 1967-1974.

- [6] Scheen, A. J. (2001). Thiazolidinediones and liver toxicity. Diabetes & metabolism, 27(3), 305-313.

- [7] Lebovitz, H. E. (2002). Differentiating members of the thiazolidinedione class: a focus on safety. Diabetes/metabolism research and reviews, 18 Suppl 2, S23-9.

- [8] Funk, C., et al. (2001). Cholestatic potential of troglitazone as a possible factor contributing to troglitazone-induced hepatotoxicity: in vivo and in vitro interaction at the canalicular bile salt export pump (Bsep) in the rat. Molecular pharmacology, 59(4), 627-635.

Reactive Quinone Methide Bioactivation

Electrochemical oxidation and in vitro studies with human and rat liver microsomes demonstrate that Troglitazone's chromane moiety is oxidized to a reactive o-quinone methide, which can be trapped by glutathione (GSH). In contrast, identical experiments performed with Rosiglitazone and Pioglitazone failed to identify any GSH conjugates, indicating this bioactivation pathway is unique to Troglitazone and not a class effect of the thiazolidinedione ring. This structural difference is a primary hypothesis for Troglitazone's distinct hepatotoxicity.

| Evidence Dimension | Formation of Glutathione (GSH) Conjugates |

| Target Compound Data | Forms GSH conjugates via oxidation of its chromane moiety |

| Comparator Or Baseline | Rosiglitazone & Pioglitazone: No GSH conjugates could be identified under similar conditions |

| Quantified Difference | Qualitative (Presence vs. Absence) |

| Conditions | Electrochemical oxidation in the presence of GSH; incubations with human and rat liver microsomes |

This evidence provides a mechanistic basis for selecting Troglitazone as a specific tool to study metabolite-driven, off-target toxicity not present in other common PPARγ agonists.

Bile Acid Amidation Inhibition

In studies using human hepatocytes, Troglitazone significantly inhibits the amidation of hydrophobic bile acids like chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA), with IC50 values of 5 µM and 3 µM, respectively. This inhibition leads to the intracellular accumulation of more toxic, non-amidated bile acids. In direct contrast, Pioglitazone did not inhibit the amidation of these bile acids under the same experimental conditions. This provides a specific, quantifiable mechanism of cellular stress induced by Troglitazone but not its common substitute.

| Evidence Dimension | IC50 for Inhibition of Bile Acid Amidation |

| Target Compound Data | IC50 = 3-5 µM (for DCA and CDCA) |

| Comparator Or Baseline | Pioglitazone: No significant inhibition observed |

| Quantified Difference | >10-fold difference in inhibitory potency (Pioglitazone is effectively inactive) |

| Conditions | Human hepatocytes treated with chenodeoxycholic acid (CDCA) or deoxycholic acid (DCA) |

For researchers investigating cholestatic liver injury, Troglitazone offers a specific and quantifiable mechanism of action that is absent in Pioglitazone, making it the correct tool for these studies.

CYP2C8/9 Inhibition Profile

Troglitazone is a significantly more potent inhibitor of key drug-metabolizing enzymes than its class analogs. For CYP2C8 and CYP2C9, Troglitazone exhibits an IC50 of approximately 5 µM. In contrast, Pioglitazone and Rosiglitazone at a 10-fold higher concentration (50 µM) showed only slight inhibition of these same enzymes. This stronger interaction profile makes Troglitazone a more suitable tool for studying potential drug-drug interactions involving the CYP2C subfamily.

| Evidence Dimension | Inhibition of CYP2C8 / CYP2C9 |

| Target Compound Data | IC50 ≈ 5 µM |

| Comparator Or Baseline | Pioglitazone & Rosiglitazone: Only slight inhibition at 50 µM |

| Quantified Difference | At least 10-fold more potent inhibitor than comparators |

| Conditions | In vitro assay with recombinant human cytochrome P450 enzymes |

This differential CYP inhibition allows researchers to use Troglitazone to probe specific metabolic pathways or model drug-drug interactions in vitro with a potency that cannot be achieved with Pioglitazone or Rosiglitazone.

Partial PPARγ Agonism Profile

While both are PPARγ agonists, Troglitazone's activation profile is context-dependent. In transfected muscle (C2C12) and kidney (HEK 293T) cells, Troglitazone acts as a partial agonist, producing a 1.8- to 2.5-fold transcriptional activation, whereas Rosiglitazone acts as a full agonist with a 7.4- to 13-fold activation. This suggests Troglitazone induces a different receptor conformation, leading to less efficient recruitment of coactivators compared to Rosiglitazone. This differential activity allows for the dissection of cellular responses to varying degrees of PPARγ activation.

| Evidence Dimension | PPARγ Transcriptional Activation (Fold-change) |

| Target Compound Data | 1.8 to 2.5-fold (Partial agonist) |

| Comparator Or Baseline | Rosiglitazone: 7.4 to 13-fold (Full agonist) |

| Quantified Difference | Rosiglitazone is ~3 to 7 times more effective at transcriptional activation in these cell lines |

| Conditions | Transfected C2C12 and HEK 293T cells |

This partial agonism makes Troglitazone a valuable tool for studies where maximal, full activation of PPARγ by a compound like Rosiglitazone might mask subtle biological effects or induce unwanted phenotypes.

In Vitro DILI Positive Control

Based on its well-documented ability to form unique reactive metabolites and inhibit bile acid processing, Troglitazone is the appropriate choice as a positive control compound in cell-based assays (e.g., HepG2, primary hepatocytes, liver spheroids) designed to screen new chemical entities for hepatotoxicity potential.

Metabolite-Driven Toxicity Studies

Researchers investigating how specific chemical structures lead to toxicity should select Troglitazone. Its chromane-driven bioactivation, which is absent in Pioglitazone and Rosiglitazone, provides a clear structure-activity relationship for exploring the role of quinone methides in cellular damage.

CYP2C-Mediated Drug-Drug Interaction Modeling

Due to its significantly higher inhibitory potency against CYP2C8 and CYP2C9 compared to other TZDs, Troglitazone serves as a specific tool for in vitro studies modeling the potential for metabolic drug-drug interactions with compounds cleared by these pathways.

Partial vs. Full PPARγ Agonism Studies

For studies aiming to understand the differential cellular outcomes of varying levels of PPARγ activation, Troglitazone is a justifiable choice. Its cell-type dependent partial agonism provides a distinct pharmacological profile compared to the full agonism of Rosiglitazone, enabling more nuanced investigations of receptor signaling.

Application Fit Matrix

References

- [1] Tafazoli, S., Mashregi, M., & Boelsterli, U. A. (2007). Troglitazone Hepatotoxicity: Are We Getting Closer to Understanding Idiosyncratic Liver Injury?. Toxicological Sciences, 97(1), 1-3.

- [2] Yoshinari, K., et al. (2017). Troglitazone Inhibits Bile Acid Amidation: A Possible Risk Factor for Liver Injury. Toxicological sciences, 158(2), 337-348.

- [3] U.S. National Library of Medicine. (2018). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury - Troglitazone. National Institutes of Health.

- [4] Madsen, K. G., et al. (2008). Electrochemical oxidation of troglitazone: identification and characterization of the major reactive metabolite in liver microsomes. Chemical research in toxicology, 21(10), 1967-1974.

- [5] Kassahun, K., et al. (2001). Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission. Chemical research in toxicology, 14(1), 62-70.

- [6] Yamazaki, H., et al. (2000). In vitro inhibitory effects of troglitazone and its metabolites on drug oxidation activities of human cytochrome P450 enzymes: comparison with pioglitazone and rosiglitazone. Xenobiotica, 30(1), 51-64.

- [7] Riepl, B. M., et al. (2000). Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone. Molecular and Cellular Endocrinology, 162(1-2), 11-22.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

Troglitazone is an orally-active thiazolidinedione with antidiabetic and hepatotoxic properties and potential antineoplastic activity. Troglitazone activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), a ligand-activated transcription factor, thereby inducing cell differentiation and inhibiting cell growth and angiogenesis. This agent also modulates the transcription of insulin-responsive genes, inhibits macrophage and monocyte activation, and stimulates adipocyte differentiation. (NCI04)

MeSH Pharmacological Classification

ATC Code

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BG - Thiazolidinediones

A10BG01 - Troglitazone

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Troglitazone has known human metabolites that include (2S,3S,4S,5R)-6-[[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

A sulfate conjugate metabolite (Metabolite 1) and a quinone metabolite (Metabolite 3) have been detected in the plasma of healthy males. A glucuronide conjugate (Metabolite 2) has been detected in the urine and also in negligible amounts in the plasma. In healthy volunteers and in patients with type 2 diabetes, the steady-state concentration of Metabolite 1 is six to seven times that of troglitazone and Metabolite 3. In in vivo drug interaction studies, troglitazone has been shown to induce cytochrome P450 CYP3A4 at clinically relevant doses. Half Life: 16-34 hours

Wikipedia

Biological Half Life

Use Classification

A 3D microfluidic liver model for high throughput compound toxicity screening in the OrganoPlate®

Kristin M Bircsak, Richard DeBiasio, Mark Miedel, Alaa Alsebahi, Ryan Reddinger, Anthony Saleh, Tongying Shun, Lawrence A Vernetti, Albert GoughPMID: 33359578 DOI: 10.1016/j.tox.2020.152667

Abstract

We report the development, automation and validation of a 3D, microfluidic liver-on-a-chip for high throughput hepatotoxicity screening, the OrganoPlate LiverTox™. The model is comprised of aggregates of induced pluripotent stem cell (iPSC)-derived hepatocytes (iHep) seeded in an extracellular matrix in the organ channel and co-cultured with endothelial cells and THP-1 monoblasts differentiated to macrophages seeded in the vascular channel of the 96 well Mimetas OrganoPlate 2-lane. A key component of high throughput screening is automation and we report a protocol to seed, dose, collect and replenish media and add assay reagents in the OrganoPlate 2-lane using a standard laboratory liquid handling robot. A combination of secretome measurements and image-based analysis was used to demonstrate stable 15 day cell viability, albumin and urea secretion. Over the same time-period, CYP3A4 activity increased and alpha-fetoprotein secretion decreased suggesting further maturation of the iHeps. Troglitazone, a clinical hepatotoxin, was chosen as a control compound for validation studies. Albumin, urea, hepatocyte nuclear size and viability staining provided Robust Z'factors > 0.2 in plates treated 72 h with 180 μM troglitazone compared with a vehicle control. The viability assay provided the most robust statistic for a Robust Z' factor = 0.6. A small library of 159 compounds with known liver effects was added to the OrganoPlate LiverTox model for 72 h at 50 μM and the Toxicological Prioritization scores were calculated. A follow up dose-response evaluation of select hits revealed the albumin assay to be the most sensitive in calculating TCvalues. This platform provides a robust, novel model which can be used for high throughput hepatotoxicity screening.

Gene Deletion of Calcium-Independent Phospholipase A

Emiko Yoda, Keiko Hachisu, Hiroshi Kuwata, Yoshihito Nakatani, Shuntaro HaraPMID: 32879212 DOI: 10.1248/bpb.b20-00321

Abstract

Adipogenic differentiation is a complex process by which fibroblast-like undifferentiated cells are converted into cells that accumulate lipid droplets. We here investigated the effect of gene deletion of calcium-independent phospholipase Aγ (iPLA

γ), a membrane-bound PLA

enzyme, on adipogenic differentiation in mice. Since iPLA

γ knockout (KO) mice showed reduced fat volume and weight, we prepared mouse embryonic fibroblasts (MEF) from wild-type (WT) and iPLA

γ KO mice and examined the effect of iPLA

γ deletion on in vitro adipogenic differentiation. iPLA

γ increased during adipogenic differentiation in WT mouse-derived MEFs, and the differentiation was partially abolished in iPLA

γ KO-derived MEFs. In KO-derived MEFs, the inductions of peroxisome proliferator activator receptor γ (PPARγ) and CAAT/enhancer-binding protein α (C/EBPα) were also reduced during adipogenic differentiation, and the reductions in PPARγ and C/EBPα expressions and the defect in adipogenesis were restored by treatment with troglitazone, a PPARγ ligand. These results indicate that iPLA

γ might play a critical role in adipogenic differentiation by regulating PPARγ expression.

Human plasma concentration-time profiles of troglitazone and troglitazone sulfate simulated by in vivo experiments with chimeric mice with humanized livers and semi-physiological pharmacokinetic modeling

Satoshi Ito, Hidetaka Kamimura, Yousuke Yamamoto, Hiroyuki Chijiwa, Takeshi Okuzono, Hiroshi Suemizu, Hiroshi YamazakiPMID: 32962912 DOI: 10.1016/j.dmpk.2020.07.004

Abstract

Troglitazone and its major metabolite troglitazone sulfate were intravenously administered to chimeric mice with different ratios of liver replacement by human hepatocytes. Total clearances were converted to hepatic intrinsic clearances normalized to their liver weight, with the assumption that extra-hepatic elimination of these compounds was negligible. These values were plotted against the replacement indices, and postulated values for virtual 100% chimeric mice were assumed to be equivalent to those in humans. Metabolic formation ratio was estimated by comparing AUCs of troglitazone sulfate after separate administration of troglitazone and troglitazone sulfate. Liver to plasma concentration ratios were obtained from direct measurement. These parameters were extrapolated to 100% chimeric mice and subjected to semi-physiological pharmacokinetic modeling using pharmacokinetic parameters for oral administration taken from literature. Our simulated plasma concentration-time profile of troglitazone agreed well with observed values obtained in clinical study. However, the profile of troglitazone sulfate was far below the reported values. Although the possible reasons for this discrepancy remains unsolved, the combination of chimeric mice with semi-physiological PK modeling proved to be a useful tool in understanding the function of each PK parameter in human pharmacokinetics of troglitazone and its conjugated metabolite.Encapsulation of troglitazone and AVE0991 by gelation microspheres promotes epithelial transformation of adipose-derived stem cells

Ke Tao, Xiaozhi Bai, Dongliang Zhang, Mengdong Liu, Yue Zhang, Fu Han, Xuekang Yang, Juntao Han, Dahai HuPMID: 32105703 DOI: 10.1016/j.mcp.2020.101543

Abstract

Deformities in human soft tissue caused by trauma or burn present a difficult problem in plastic surgery. In this study, we encapsulated troglitazone and angiotensin 1-7 mimetic AVE0991 in gelation microspheres with the goal of inducing epithelial transformation for potential applications in tissue reconstruction. After troglitazone or AVE0991 were encapsulated to gelation microspheres, their release kinetics and bioactivity were examined. Surface morphology and diameter of the gelation microspheres were evaluated using light microscopy. The release of the drugs was assessed in the presence of human adipose-derived stem cells (ADSCs). Treatment with troglitazone microspheres increased cell viability and activated the β-catenin in ADSCs. Moreover, the AVE0991 microspheres also increased cell viability and C-myc expression of ADSCs. These results showed that troglitazone and AVE0991 microspheres promoted the activity of ADSCs. Furthermore, ADSCs were co-treated with troglitazone and AVE0991 microspheres. Western blot and immunofluorescent staining showed that co-treatment with troglitazone and AVE0991 microspheres elevated the expression of epithelialization associated protein CK14 in ADSCs. In conclusion, our findings indicate that microspheres with troglitazone and AVE0991 can significantly improve the viability and epithelialization of ADSCs, which provides a new approach for the construction of tissue-engineered skin.Troglitazone, a Selective Ligand for PPARγ, Induces Cell-cycle Arrest in Human Oral SCC Cells

Masahiro Saito, Yuki Fujita, Nobuyuki Kuribayashi, Daisuke Uchida, Yuske Komiyama, Chonji Fukumoto, Tomonori Hasegawa, Hitoshi KawamataPMID: 32132021 DOI: 10.21873/anticanres.14066

Abstract

We attempted to clarify the role of Peroxisome proliferator-activated receptor γ (PPARγ) and its ligand, troglitazone (TRO) on oral squamous cell carcinoma (SCC).The expression of PPARγ gene was examined in 47 human oral SCC tissues and two human oral SCC cell lines, CA9-22 and HSC-4. The effects of TRO on the growth and cell-cycle progression of human oral SCC cells were examined.

PPARγ mRNA was detected in 20 of 47 oral SCC tissues and two human oral SCC cells. TRO significantly suppressed the growth of the cells, but did not induce apoptosis. CA9-22 cells treated with TRO showed an increased fraction in the G

phase and decreased fractions in the S and G

-M phases.

TRO did not induce apoptosis in oral SCC cells, but did inhibit the growth of the cells by arresting the cell cycle at G

phase.

Troglitazone exerts metabolic and antitumor effects on T47D breast cancer cells by suppressing mitochondrial pyruvate availability

Kyung-Ho Jung, Jin Hee Lee, Jin-Won Park, Seung-Hwan Moon, Young Seok Cho, Kyung-Han LeePMID: 31894283 DOI: 10.3892/or.2019.7436

Abstract

The aim of the present study was to investigate the metabolic and anticancer effects of troglitazone (TGZ) with a focus on the potential role of mitochondrial pyruvate utilization. 2‑Deoxyglucose (2‑DG) was more cytotoxic in CT26 cancer cells compared with T47D cells, despite a smaller suppression of glucose uptake. On the other hand, TGZ caused a more prominent shift to glycolytic metabolism and was more cytotoxic in T47D cells. Both effects of TGZ on T47D cells were dose‑dependently reversed by addition of methyl pyruvate (mPyr), indicating suppression of mitochondrial pyruvate availability. Furthermore, UK5099, a specific mitochondrial pyruvate carrier inhibitor, closely simulated the metabolic and antitumor effects of TGZ and their reversal by mPyr. This was accompanied by a substantial reduction of activated p70S6K. In CT26 cells, UK5099 did not reduce activated p70S6K and only modestly decreased cell proliferation. In these cells, combining glutamine restriction with UK5099 further increased glucose uptake and completely suppressed cell proliferation. Thus, TGZ‑mediated inhibition of mitochondrial pyruvate utilization is an effective treatment for cancer cells that are more dependent on mitochondrial glucose metabolism. By contrast, cancer cells that are more glycolysis‑dependent may require suppression of glutamine utilization in addition to blocking mitochondrial pyruvate availability for a full antitumor effect.3'Pool-seq: an optimized cost-efficient and scalable method of whole-transcriptome gene expression profiling

Gabriel Sholder, Thomas A Lanz, Robert Moccia, Jie Quan, Estel Aparicio-Prat, Robert Stanton, Hualin S XiPMID: 31959126 DOI: 10.1186/s12864-020-6478-3

Abstract

The advent of Next Generation Sequencing has allowed transcriptomes to be profiled with unprecedented accuracy, but the high costs of full-length mRNA sequencing have posed a limit on the accessibility and scalability of the technology. To address this, we developed 3'Pool-seq: a simple, cost-effective, and scalable RNA-seq method that focuses sequencing to the 3'-end of mRNA. We drew from aspects of SMART-seq, Drop-seq, and TruSeq to implement an easy workflow, and optimized parameters such as input RNA concentrations, tagmentation conditions, and read depth specifically for bulk-RNA.Thorough optimization resulted in a protocol that takes less than 12 h to perform, does not require custom sequencing primers or instrumentation, and cuts over 90% of the costs associated with TruSeq, while still achieving accurate gene expression quantification (Pearson's correlation coefficient with ERCC theoretical concentration r = 0.96) and differential gene detection (ROC analysis of 3'Pool-seq compared to TruSeq AUC = 0.921). The 3'Pool-seq dual indexing scheme was further adapted for a 96-well plate format, and ERCC spike-ins were used to correct for potential row or column pooling effects. Transcriptional profiling of troglitazone and pioglitazone treatments at multiple doses and time points in HepG2 cells was then used to show how 3'Pool-seq could distinguish the two molecules based on their molecular signatures.

3'Pool-seq can accurately detect gene expression at a level that is on par with TruSeq, at one tenth of the total cost. Furthermore, its unprecedented TruSeq/Nextera hybrid indexing scheme and streamlined workflow can be applied in several different formats, including 96-well plates, which allows users to thoroughly evaluate biological systems under several conditions and timepoints. Care must be taken regarding experimental design and plate layout such that potential pooling effects can be accounted for and corrected. Lastly, further studies using multiple sets of ERCC spike-ins may be used to simulate differential gene expression in a system with known ground-state values.

Activation of PPARγ and inhibition of cell proliferation reduces key proteins associated with the basal subtype of bladder cancer in As3+-transformed UROtsa cells

Aaron A Mehus, Nicholas Bergum, Peter Knutson, Swojani Shrestha, Xu Dong Zhou, Scott H Garrett, Donald A Sens, Mary Ann Sens, Seema SomjiPMID: 32822399 DOI: 10.1371/journal.pone.0237976

Abstract

Environmental exposure to arsenite (As3+) has a strong association with the development of human urothelial cancer (UC) and is the 5th most common cancer in men and the 12th most common cancer in women. Muscle invasive urothelial cancer (MIUC) are grouped into basal or luminal molecular subtypes based on their gene expression profile. The basal subtype is more aggressive and can be associated with squamous differentiation, characterized by high expression of keratins (KRT1, 5, 6, 14, and 16) and epidermal growth factor receptor (EGFR) within the tumors. The luminal subtype is less aggressive and is predominately characterized by elevated gene expression of peroxisome proliferator-activated receptor- gamma (PPARγ) and forkhead box protein A1 (FOXA1). We have previously shown that As3+-transformed urothelial cells (As-T) exhibit a basal subtype of UC expressing genes associated with squamous differentiation. We hypothesized that the molecular subtype of the As-T cells could be altered by inducing the expression of PPARγ and/or inhibiting the proliferation of the cells. Non-transformed and As-T cells were treated with Troglitazone (TG, PPARG agonist, 10 μM), PD153035 (PD, an EGFR inhibitor, 1 μM) or a combination of TG and PD for 3 days. The results obtained demonstrate that treatment of the As-T cells with TG upregulated the expression of PPARγ and FOXA1 whereas treatment with PD decreased the expression of some of the basal keratins. However, a combined treatment of TG and PD resulted in a consistent decrease of several proteins associated with the basal subtype of bladder cancers (KRT1, KRT14, KRT16, P63, and TFAP2A). Our data suggests that activation of PPARγ while inhibiting cell proliferation facilitates the regulation of genes involved in maintaining the luminal subtype of UC. In vivo animal studies are needed to address the efficacy of using PPARγ agonists and/or proliferation inhibitors to reduce tumor grade/stage of MIUC.Peroxisome proliferator-activated receptor gamma blunts endothelin-1-mediated contraction of the uterine artery in a murine model of high-altitude pregnancy

Sydney L Lane, Alexandrea S Doyle, Elise S Bales, Julie A Houck, Ramón A Lorca, Lorna G Moore, Colleen G JulianPMID: 31970838 DOI: 10.1096/fj.201902264RR

Abstract

The environmental hypoxia of high altitude (HA) increases the incidence of intrauterine growth restriction (IUGR) approximately threefold. The peroxisome proliferator-activated receptor γ (PPAR-γ), a ligand-activated nuclear receptor that promotes vasorelaxation by increasing nitric oxide and downregulating endothelin-1 (ET-1) production, has been implicated in IUGR. Based on our prior work indicating that pharmacologic activation of the PPARγ pathway protects against hypoxia-associated IUGR, we used an experimental murine model to determine whether such effects may be attributed to vasodilatory effects in the uteroplacental circulation. Using wire myography, ex vivo vasoreactivity studies were conducted in uterine arteries (UtA) isolated from pregnant mice exposed to hypoxia or normoxia from gestational day 14.5 to 18.5. Exposure to troglitazone, a high-affinity PPARγ agonist-induced vasorelaxation in UtA preconstricted with phenylephrine, with HA-UtA showing increased sensitivity. Troglitazone blunted ET-1-induced contraction of UtA in hypoxic and normoxic dams equivalently. Immunohistological analysis revealed enhanced staining for ET-1 receptors in the placental labyrinthine zone in hypoxic compared to normoxic dams. Our results suggest that pharmacologic PPAR-γ activation, via its vasoactive properties, may protect the fetal growth under hypoxic conditions by improving uteroplacental perfusion and thereby justify further investigation into PPARγ as a therapeutic target for IUGR in pregnancies complicated by hypoxia.Explore Compound Types